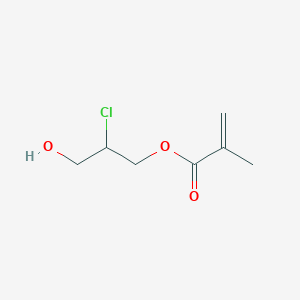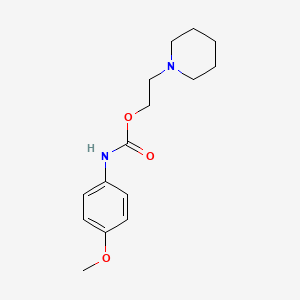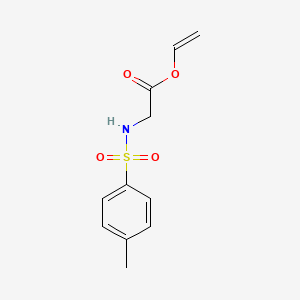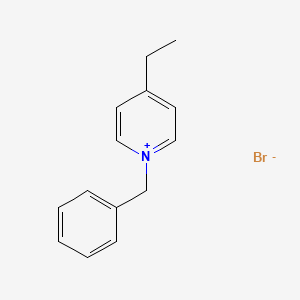
N-(But-3-yn-2-yl)-3-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(But-3-yn-2-yl)-3-ethoxyaniline: is an organic compound that features an aniline derivative with a butynyl group and an ethoxy group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-2-yl)-3-ethoxyaniline typically involves the reaction of 3-ethoxyaniline with a butynyl halide under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve better control over reaction conditions, leading to higher purity and consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(But-3-yn-2-yl)-3-ethoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the triple bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the butynyl group, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
N-(But-3-yn-2-yl)-3-ethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of N-(But-3-yn-2-yl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the functional groups present. Its biological activity may be attributed to its ability to interact with cellular components, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(But-3-yn-2-yl)benzamide
- N-(But-3-yn-2-yl)methanesulfonate
- Hexanoic acid, but-3-yn-2-yl ester
Uniqueness
N-(But-3-yn-2-yl)-3-ethoxyaniline is unique due to the presence of both the butynyl and ethoxy groups, which impart distinct reactivity and properties compared to similar compounds.
Propiedades
| 79874-40-1 | |
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-but-3-yn-2-yl-3-ethoxyaniline |
InChI |
InChI=1S/C12H15NO/c1-4-10(3)13-11-7-6-8-12(9-11)14-5-2/h1,6-10,13H,5H2,2-3H3 |
Clave InChI |
CJOXOXFIZICKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)NC(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


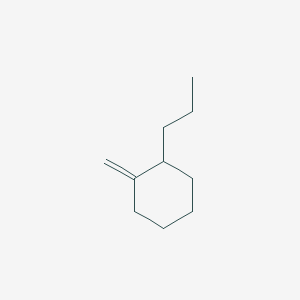

![5-Acetyl-1,3-bis[(oxiran-2-yl)methyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14431138.png)
![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
